6.5-Fold Improved LSD1 Inhibition Potency Compared to Tranylcypromine in Amplex Red Assay
4-Aminobenzoxazole-2(3H)-thione inhibits human recombinant LSD1 with an IC50 of 356 nM, as measured by H2O2 production using a methylated peptide substrate [1]. In contrast, the reference LSD1 inhibitor tranylcypromine (TCP) exhibits an IC50 of 2,300 nM in the same Amplex Red-based assay format [2]. This represents a 6.5-fold improvement in potency for the target compound over the clinical-stage comparator.
| Evidence Dimension | LSD1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 356 nM |
| Comparator Or Baseline | Tranylcypromine (TCP): 2,300 nM |
| Quantified Difference | 6.5-fold lower IC50 (more potent) |
| Conditions | Human recombinant LSD1, Amplex Red-based H2O2 detection, 30 min incubation |
Why This Matters
The improved potency justifies selecting 4-aminobenzoxazole-2(3H)-thione over TCP as a starting point for LSD1 inhibitor optimization or as a tool compound for epigenetic target validation.
- [1] BindingDB. Entry BDBM50067551 (CHEMBL3402053). Affinity Data: IC50 = 356 nM for human recombinant LSD1. View Source
- [2] Reaction Biology. LSD1 Demethylase Assay Datasheet. Reference Compound IC50: Tranylcypromine = 2,300 nM. View Source
